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Compound of Interest

Compound Name: 4-Bromo-3-methoxyaniline

Cat. No.: B105682 Get Quote

A Comparative Guide to 4-Bromo-3-
methoxyaniline in Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical

determinant of synthetic efficiency and the ultimate success of a drug discovery program. 4-
Bromo-3-methoxyaniline is a versatile scaffold, offering multiple reaction handles for the

construction of complex molecular architectures. Its unique substitution pattern—an activating

methoxy group and a nucleophilic amino group, combined with a bromine atom amenable to

cross-coupling—makes it a valuable starting material.

This guide provides an objective comparison of 4-Bromo-3-methoxyaniline against other

structurally related building blocks: 3-Bromoaniline, 4-Bromoanisole, and 4-Methoxy-3-

nitroaniline. We will benchmark their physicochemical properties, reactivity in key synthetic

transformations, and overall utility for researchers, scientists, and drug development

professionals.

Physicochemical Properties: A Quantitative
Comparison
The subtle structural differences between these building blocks lead to distinct physicochemical

properties, which influence their solubility, handling, and reactivity. The data below is

summarized for easy comparison.
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Property
4-Bromo-3-
methoxyanilin
e

3-
Bromoaniline

4-
Bromoanisole

4-Methoxy-3-
nitroaniline

CAS Number 19056-40-7[1] 591-19-5[2] 104-92-7[3] 577-72-0[4]

Molecular

Formula
C₇H₈BrNO[1] C₆H₆BrN[2] C₇H₇BrO[3] C₇H₈N₂O₃[4]

Molecular Weight 202.05 g/mol [1] 172.02 g/mol [2] 187.03 g/mol [3] 168.15 g/mol [4]

Appearance Yellow Solid[5]

Light

brown/Yellow

Liquid or Solid[2]

[6]

Colorless to Pale

Yellow Liquid[3]

Orange-Red

Solid[4]

Melting Point

(°C)
96 - 100[7] 15 - 18[8] 9 - 10[9] 46 - 47[4]

Boiling Point (°C) Not available 251 - 253[6] 223[9]
356.9 (Predicted)

[4]

Calculated logP 1.9[1] 2.1[10] Not available Not available

pKa Not available Not available Not available
3.33 (Predicted)

[11]

Reactivity and Synthetic Utility
The utility of a building block is defined by its reactivity in reactions that build molecular

complexity. Palladium-catalyzed cross-coupling reactions are mainstays of modern drug

discovery.

4-Bromo-3-methoxyaniline serves as a trifunctional building block.[12] The bromine atom is a

prime handle for C-C and C-N bond formation via Suzuki and Buchwald-Hartwig couplings,

respectively. The amino group can be readily acylated, sulfonated, or used in reductive

aminations. The methoxy group, being electron-donating, influences the electronic properties of

the aromatic ring. It is a key reagent in the synthesis of breast tumor kinase (Brk) inhibitors for

cancer therapy.[5]
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3-Bromoaniline is a simpler, widely used intermediate for synthesizing pharmaceuticals,

including anti-cancer and antibiotic agents.[6][13] Its reactivity is primarily centered on the

bromine and amino groups.[14] In Suzuki coupling reactions, aryl bromides with electron-

donating groups like the amino group can show lower reactivity compared to those with

electron-withdrawing groups.[15]

4-Bromoanisole lacks the amino group, making it a suitable control or alternative when aniline-

related toxicity is a concern. Aniline-containing compounds can be metabolized in the liver to

produce toxic metabolites.[16][17] 4-Bromoanisole is a valuable substrate in Suzuki and Heck

reactions and is used to prepare various 4-anisyl derivatives.[3][18] The methoxy group is

electron-donating, which can affect the rate of oxidative addition in catalytic cycles.[19]

4-Methoxy-3-nitroaniline provides a different synthetic strategy. The nitro group is a strong

electron-withdrawing group, which generally increases the reactivity of the aryl halide in Suzuki

couplings.[15] Subsequently, the nitro group can be reduced to an amine, offering a pathway to

structures that are not directly accessible from the bromoaniline precursors. This compound

has been associated with anti-tumor and anti-inflammatory effects.[4]

Experimental Protocols
Detailed and reproducible protocols are essential for benchmarking performance. Below are

generalized methodologies for key coupling reactions.

Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an

aryl bromide with an arylboronic acid.

Materials:

Aryl bromide (e.g., 4-Bromo-3-methoxyaniline) (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium(II) acetate (0.005 mmol, 0.5 mol%) or Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)

Potassium carbonate (2.0 mmol) or another suitable base
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Solvent (e.g., Toluene/Water, DME, or Dioxane) (5 mL)

Procedure:

To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

Add the degassed solvent(s) to the reaction mixture.

Heat the mixture to 80-110°C and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 24

hours.

Upon completion, cool the mixture to room temperature.

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (C-N Bond
Formation)
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl

bromide with an amine.

Materials:

Aryl bromide (e.g., 4-Bromo-3-methoxyaniline) (1.0 mmol)

Amine coupling partner (1.2 mmol)
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Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol%)

Phosphine ligand (e.g., XPhos, RuPhos) (0.02 mmol, 2 mol%)

Strong base (e.g., Sodium tert-butoxide or LHMDS) (1.4 mmol)

Anhydrous Toluene or Dioxane (5 mL)

Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide,

palladium precatalyst, phosphine ligand, and base.

Add the amine coupling partner, followed by the anhydrous solvent.

Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

Monitor the reaction for completion (typically 2-24 hours) by TLC or LC-MS.

After cooling to room temperature, quench the reaction carefully with water or a saturated

aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash the combined organic layers with brine,

and dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the residue by flash

chromatography.
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Caption: A typical kinase signaling pathway often targeted in cancer therapy.
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Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Building Block Selection Logic

What is the primary synthetic goal?

Direct C-C or C-N
Bond Formation

 

Introduce Amine via
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Use 4-Bromo-3-methoxyaniline
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Caption: A decision tree for selecting the appropriate building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105682?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

